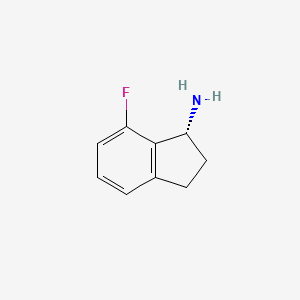

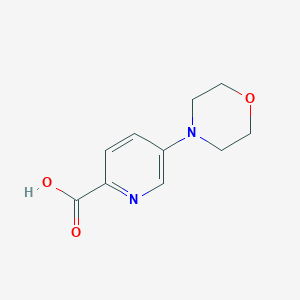

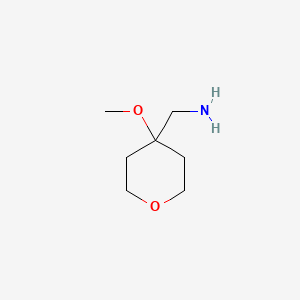

![molecular formula C7H5N5 B1506592 4-アミノピロロ[2,1-f][1,2,4]トリアジン-6-カルボニトリル CAS No. 937049-27-9](/img/structure/B1506592.png)

4-アミノピロロ[2,1-f][1,2,4]トリアジン-6-カルボニトリル

概要

説明

4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile is a chemical compound with the molecular formula C7H5N5. It has a molecular weight of 159.1481 .

Synthesis Analysis

The synthesis of pyrrolo[2,1-F][1,2,4]triazine derivatives, including 4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile, can be achieved through various methods. These include synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal mediated synthesis, and rearrangement of pyrrolooxadiazines .Molecular Structure Analysis

The molecular structure of 4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile is characterized by a unique bicyclic heterocycle, containing an N–N bond with a bridgehead nitrogen .Chemical Reactions Analysis

The chemical reactions involving 4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile are diverse. For instance, it can undergo a Cu(II)-catalyzed reaction with 4-oxo-4H-chromene-3-carbaldehyde and 1-amino-1H-pyrrole-2-carboxamide to form substituted pyrrolo[2,1-F][1,2,4]triazin-4(3H)-ones .科学的研究の応用

キナーゼ阻害剤開発

4-アミノピロロ[2,1-f][1,2,4]トリアジン-6-カルボニトリルは、いくつかのキナーゼ阻害剤の開発におけるコアコンポーネントです。 キナーゼ阻害剤は、癌細胞の増殖と拡散に関与するキナーゼと呼ばれる酵素の作用を阻害できるため、さまざまな癌の治療に重要です .

ヌクレオシド薬合成

この化合物は、COVID-19などのウイルス感染症の治療に使用されるレムデシビルなどのヌクレオシド薬の不可欠な部分でもあります。 ヌクレオシドアナログは、宿主細胞内のウイルスRNAまたはDNAの複製を妨げます .

代謝安定性

この化合物は、グルクロン酸抱合の速度が低いことが示されており、代謝安定性の高さを示しています。 この特性は、より長い半減期と改善された薬物動態プロファイルを備えた薬物の開発に不可欠です .

疾患治療の可能性

特許文献は、4-アミノピロロ[2,1-f][1,2,4]トリアジン-6-カルボニトリルの誘導体が、さまざまな疾患と病態の治療に使用できる可能性を示唆しており、その治療的用途の可能性を強調しています .

作用機序

Target of Action

The primary target of 4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile is the family of tyrosine receptor kinases known as the fibroblast growth factor receptors (FGFR) . These receptors bind to members of the fibroblast growth factor (FGF) family of proteins and regulate the fundamental process of cell development .

Mode of Action

4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile interacts with its targets by inhibiting the kinase activity of the FGFRs . This inhibition disrupts the normal signaling pathways regulated by these receptors, leading to changes in cell development and function .

Biochemical Pathways

The inhibition of FGFRs by 4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile affects several biochemical pathways. These include pathways involved in cell proliferation, differentiation, and division . The disruption of these pathways can lead to downstream effects such as the inhibition of cancer cell growth .

Result of Action

The result of the action of 4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile is the inhibition of the growth and proliferation of cells, particularly cancer cells . By inhibiting FGFRs, the compound disrupts the normal cell signaling pathways, leading to changes in cell development and function .

将来の方向性

Pyrrolo[2,1-F][1,2,4]triazine, the parent moiety of 4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile, is an integral part of several kinase inhibitors and nucleoside drugs. It has shown promising potential in drug research due to its wide range of biological activities. Future research may focus on further exploring the therapeutic applications of this compound .

生化学分析

Biochemical Properties

4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This interaction can modulate the activity of these enzymes, leading to changes in cellular signaling pathways. Additionally, 4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile has been found to bind to proteins involved in DNA replication and repair, further highlighting its potential as a therapeutic agent .

Cellular Effects

The effects of 4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by targeting specific kinases involved in cell cycle regulation. Moreover, 4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy .

Molecular Mechanism

At the molecular level, 4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways, leading to changes in gene expression and cellular behavior. Additionally, 4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile can interact with DNA, interfering with replication and repair processes, which can result in cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound remains stable under various conditions, maintaining its inhibitory effects on enzymes and cellular processes. Long-term studies have shown that 4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile can lead to sustained inhibition of cell proliferation and induction of apoptosis, making it a promising candidate for chronic treatments .

Dosage Effects in Animal Models

The effects of 4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit tumor growth without causing significant toxicity. At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been reported. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects .

Metabolic Pathways

4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It has been shown to affect metabolic flux, leading to changes in metabolite levels. For example, this compound can inhibit glycolysis, a key metabolic pathway, by targeting enzymes involved in glucose metabolism. This inhibition can reduce the energy supply to cancer cells, thereby inhibiting their growth and proliferation .

Transport and Distribution

Within cells and tissues, 4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. Additionally, the compound’s distribution within tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile is critical for its activity and function. It has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The nuclear localization of 4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile is essential for its role in inhibiting DNA replication and repair, leading to cell cycle arrest and apoptosis .

特性

IUPAC Name |

4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5/c8-2-5-1-6-7(9)10-4-11-12(6)3-5/h1,3-4H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOWMCJDHVVWKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=NN2C=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717617 | |

| Record name | 4-Aminopyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937049-27-9 | |

| Record name | 4-Aminopyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

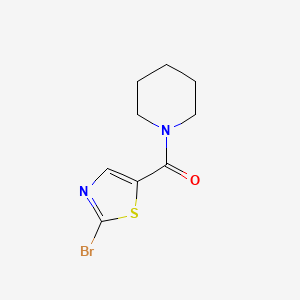

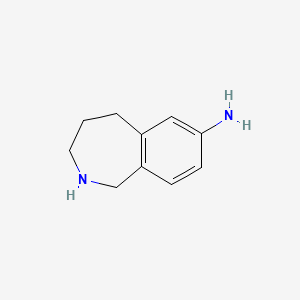

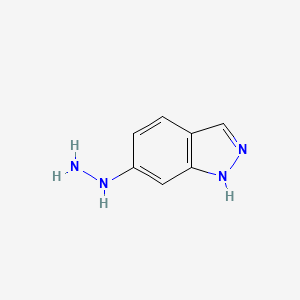

![7-Chloro-3-(2,6-dichlorophenyl)-4-imino-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B1506509.png)

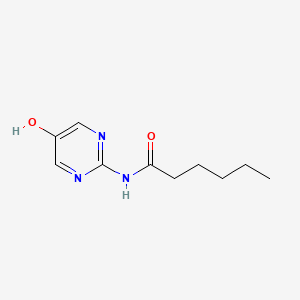

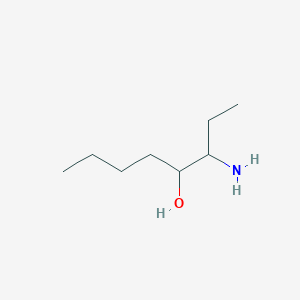

![Ethyl 6-amino-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1506533.png)

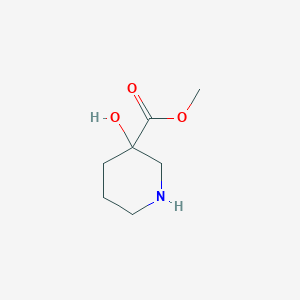

![tert-Butyl 5-amino-2-aza-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1506567.png)